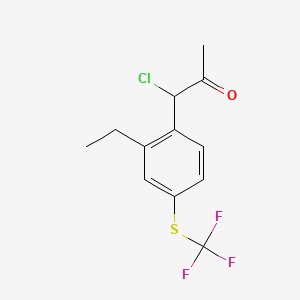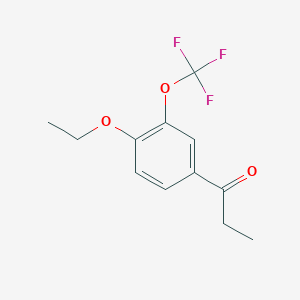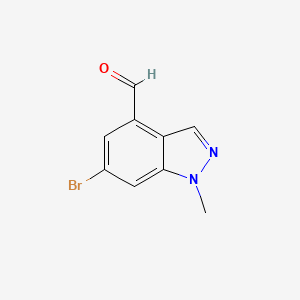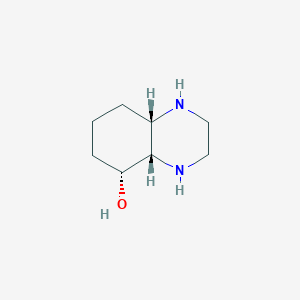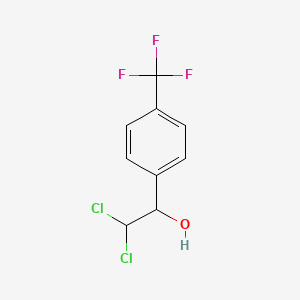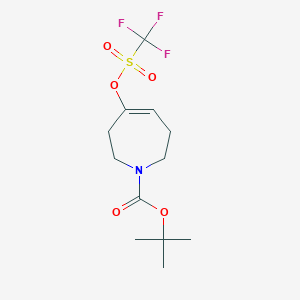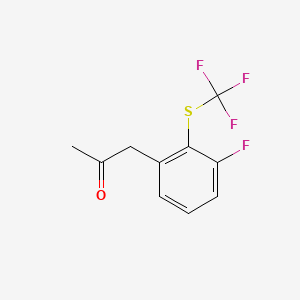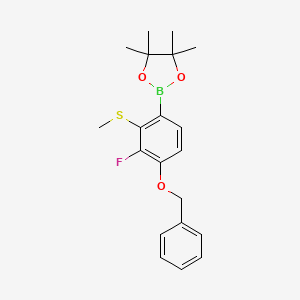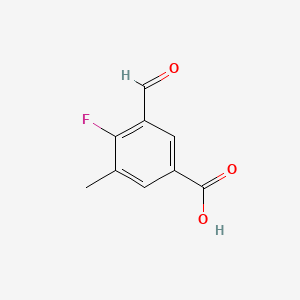
4-Fluoro-3-formyl-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-formyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-formyl-5-methylbenzoic acid typically involves the introduction of functional groups onto a benzene ring. One common method is the Friedel-Crafts acylation, where a fluorinated benzene derivative undergoes acylation with a formylating agent under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-formyl-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Fluoro-3-carboxy-5-methylbenzoic acid.
Reduction: 4-Fluoro-3-hydroxymethyl-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-formyl-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Fluoro-4-methylbenzoic acid: The position of the fluorine and methyl groups is different, affecting its chemical properties.
4-Fluoro-3-formylbenzoic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Fluoro-3-formyl-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The combination of a fluorine atom, formyl group, and methyl group on the benzene ring makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C9H7FO3 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
4-fluoro-3-formyl-5-methylbenzoic acid |
InChI |
InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-4H,1H3,(H,12,13) |
InChI Key |
PRPFNFXGZGULJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




